molecular formula C13H11F2N B14871633 (4',2-Difluorobiphenyl-5-yl)methanamine

(4',2-Difluorobiphenyl-5-yl)methanamine

Cat. No.: B14871633
M. Wt: 219.23 g/mol
InChI Key: XTJKDZHBFXXBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’,2-Difluorobiphenyl-5-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’,2-Difluorobiphenyl-5-yl)methanamine typically involves the following steps:

    Bromination: The starting material, biphenyl, is brominated to introduce bromine atoms at specific positions on the biphenyl ring.

    Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) to replace the bromine atoms with fluorine atoms.

    Amination: The fluorinated biphenyl is then reacted with a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of (4’,2-Difluorobiphenyl-5-yl)methanamine may involve large-scale bromination and fluorination processes, followed by amination under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4’,2-Difluorobiphenyl-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines or alcohols.

Scientific Research Applications

(4’,2-Difluorobiphenyl-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4’,2-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4’,2-Difluorobiphenyl-4-yl)methanamine
  • (4’-Fluorobiphenyl-2-yl)methanamine
  • (2’,2-Difluorobiphenyl-4-yl)methanamine

Uniqueness

(4’,2-Difluorobiphenyl-5-yl)methanamine is unique due to its specific substitution pattern on the biphenyl ring and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[4-fluoro-3-(4-fluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-7H,8,16H2

InChI Key

XTJKDZHBFXXBBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)CN)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.